molecular formula C16H27NO B5023007 N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine

N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine

Cat. No.: B5023007
M. Wt: 249.39 g/mol
InChI Key: NFUFDDGHVACFHA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a trimethylphenoxy group

Properties

IUPAC Name

N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-6-17(7-2)9-8-10-18-16-14(4)11-13(3)12-15(16)5/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUFDDGHVACFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine typically involves the reaction of 2,4,6-trimethylphenol with 3-chloropropylamine, followed by alkylation with diethylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-(trimethoxysilyl)propylamine: A similar compound with a trimethoxysilyl group instead of a trimethylphenoxy group.

    N,N-diethyl-3-(4-vinylphenyl)propan-1-amine: Another related compound with a vinylphenyl group.

Uniqueness

N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine is unique due to the presence of the trimethylphenoxy group, which imparts distinct chemical and physical properties

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